molecular formula C8H8BrNO2 B13913515 6-Bromo-2-ethoxynicotinaldehyde

6-Bromo-2-ethoxynicotinaldehyde

Cat. No.: B13913515
M. Wt: 230.06 g/mol
InChI Key: VKVXPFGPQWACBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-ethoxynicotinaldehyde is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 6th position and an ethoxy group is attached to the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-ethoxynicotinaldehyde typically involves the bromination of 2-ethoxynicotinaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 6th position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-ethoxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Bromo-2-ethoxynicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethoxynicotinaldehyde involves its interaction with specific molecular targets. For instance, it can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. The aldehyde group can also participate in various biochemical pathways, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-ethoxynicotinaldehyde is unique due to the presence of both a bromine atom and an ethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

6-bromo-2-ethoxypyridine-3-carbaldehyde

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8-6(5-11)3-4-7(9)10-8/h3-5H,2H2,1H3

InChI Key

VKVXPFGPQWACBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.